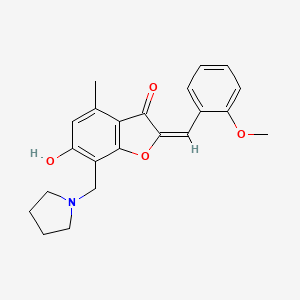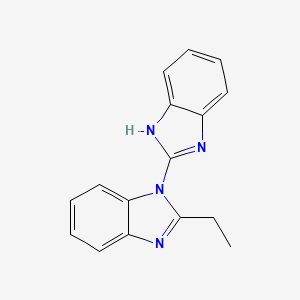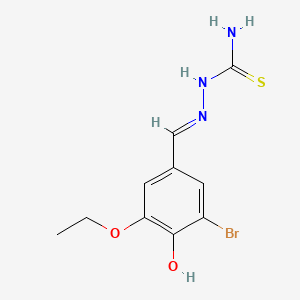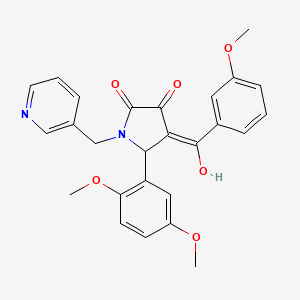
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the hydroxy, methoxy, and pyrrolidinylmethyl groups through various organic reactions such as alkylation, acylation, and condensation reactions.
Final Assembly: The final step would involve the condensation of the benzofuran core with the methoxybenzylidene group under specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxybenzylidene group can be reduced to form a methoxybenzyl group.
Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxybenzylidene group would yield a methoxybenzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into this specific compound could reveal similar applications.
Medicine
In medicine, benzofuran derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, compounds like this can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one: Lacks the hydroxy and pyrrolidinylmethyl groups.
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Lacks the methoxybenzylidene and pyrrolidinylmethyl groups.
7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one: Lacks the hydroxy, methoxybenzylidene, and methyl groups.
Uniqueness
The uniqueness of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(2E)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23NO4/c1-14-11-17(24)16(13-23-9-5-6-10-23)22-20(14)21(25)19(27-22)12-15-7-3-4-8-18(15)26-2/h3-4,7-8,11-12,24H,5-6,9-10,13H2,1-2H3/b19-12+ |
InChI-Schlüssel |
GKKHQRIMMUTCDA-XDHOZWIPSA-N |
Isomerische SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=CC=C3OC)/O2)CN4CCCC4)O |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)


![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)

![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)

![3-(1-Azepanylmethyl)-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373921.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
